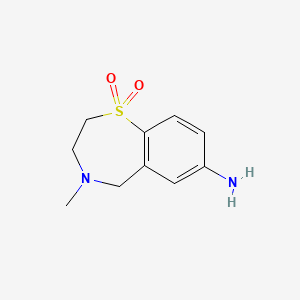
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione is a heterocyclic compound that contains a benzothiazepine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carbonyl functional groups within the structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, solvent systems, and reaction conditions. Continuous flow reactors and other advanced technologies may also be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and carbonyl groups within the structure allow it to form hydrogen bonds and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine derivatives: These compounds share the benzothiazepine core and exhibit similar chemical reactivity and potential biological activity.
Thiazepine derivatives: These compounds contain a thiazepine ring and have comparable properties.
Uniqueness
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione is unique due to the presence of both amino and carbonyl functional groups within its structure
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-methyl-1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-7-amine |
InChI |
InChI=1S/C10H14N2O2S/c1-12-4-5-15(13,14)10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
KNGLTRZSSXXAKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCS(=O)(=O)C2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


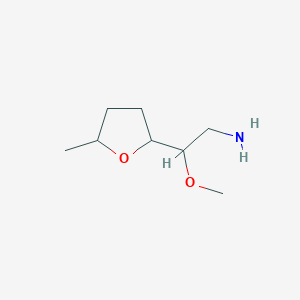
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine](/img/structure/B13260426.png)
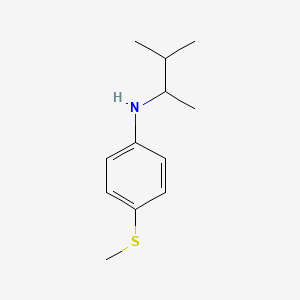
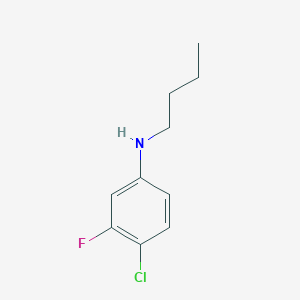
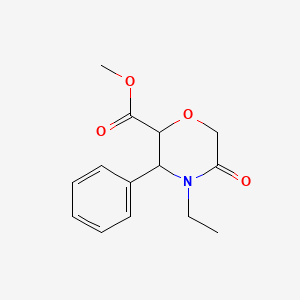
![3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13260451.png)
![5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13260462.png)
![Spiro[2.4]heptane-4-carboxamide](/img/structure/B13260471.png)
![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
![5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13260482.png)

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile](/img/structure/B13260501.png)
